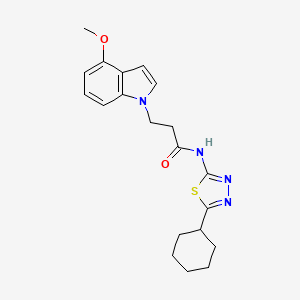![molecular formula C16H19N7O2 B10989569 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10989569.png)
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound with a mouthful of a name! Let’s break it down:
Core Structure: The compound contains two fused heterocyclic ringsa 1,2,4-oxadiazole ring and a 1,2,4-triazole ring.
Functional Groups:
Preparation Methods
Synthetic Routes::
Oxadiazole Synthesis:
Triazole Synthesis:
Combining the Rings:
- Industrial-scale synthesis typically involves optimized conditions to improve yield and purity.
Chemical Reactions Analysis
Reactivity: The compound is stable due to the aromatic nature of both rings.
Common Reactions:
Major Products: These reactions lead to various derivatives with altered properties.
Scientific Research Applications
Mechanism of Action
Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of 1,2,4-oxadiazole and 1,2,4-triazole rings sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C16H19N7O2 |
|---|---|
Molecular Weight |
341.37 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H19N7O2/c1-10(2)9-12-18-16(22-21-12)19-13(24)3-4-14-20-15(23-25-14)11-5-7-17-8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,21,22,24) |
InChI Key |
JDSZIAAWFHDKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10989490.png)
![ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10989498.png)
![methyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-methioninate](/img/structure/B10989505.png)
![2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B10989511.png)
![(4-Benzylpiperidin-1-yl)(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B10989519.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10989521.png)
![N-(3-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10989523.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989536.png)
![N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10989537.png)

![3-(2-methoxyphenyl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10989555.png)
![6-cyclopropyl-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10989561.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10989566.png)
